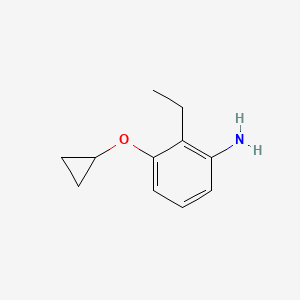
4-Hydroxy-3-(methylcarbamoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-(methylcarbamoyl)benzoic acid is an organic compound belonging to the class of hydroxybenzoic acid derivatives It is characterized by a benzene ring substituted with a hydroxyl group, a carboxyl group, and a methylcarbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(methylcarbamoyl)benzoic acid typically involves the introduction of functional groups onto a benzene ring. One common method is the nitration of methylbenzoic acid followed by reduction and subsequent hydroxylation. The reaction conditions often involve the use of strong acids and bases, as well as catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3-(methylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-(methylcarbamoyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-(methylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methylcarbamoyl group may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzoic acid: Lacks the methylcarbamoyl group but shares similar chemical properties.
3-Hydroxy-4-methoxybenzoic acid: Contains a methoxy group instead of a methylcarbamoyl group.
4-Hydroxy-3-methylbenzoic acid: Similar structure but without the carbamoyl group.
Uniqueness
4-Hydroxy-3-(methylcarbamoyl)benzoic acid is unique due to the presence of the methylcarbamoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H9NO4 |
|---|---|
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
4-hydroxy-3-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-10-8(12)6-4-5(9(13)14)2-3-7(6)11/h2-4,11H,1H3,(H,10,12)(H,13,14) |
InChI-Schlüssel |
QKZHWZODTGVCSK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=CC(=C1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















